

An In-Depth Technical Guide to the Chemical Properties of MRS2179 Tetrasodium

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Compound of Interest

Compound Name: MRS2179 tetrasodium

Cat. No.: B1141304

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Introduction: **MRS2179 tetrasodium** is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). The P2Y1 receptor plays a pivotal role in a variety of physiological processes, most notably in the initiation of platelet aggregation.^[1] Consequently, MRS2179 serves as a critical pharmacological tool for investigating P2Y1 receptor function and as a lead compound in the development of novel antithrombotic therapies. This guide provides a comprehensive overview of the chemical and pharmacological properties of **MRS2179 tetrasodium**, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action.

Chemical and Physical Properties

MRS2179 tetrasodium, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, is a water-soluble compound with the following properties:^[2]

Property	Value	Reference(s)
Chemical Name	2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt	[2]
Molecular Formula	C ₁₁ H ₁₃ N ₅ O ₉ P ₂ Na ₄	[2]
Molecular Weight	513.16 g/mol	[2]
Appearance	White to off-white solid	
Solubility	Soluble in water to 50 mM	[2]
Purity	≥98% (HPLC)	[2]
Storage	Store at -20°C	[2]
CAS Number	1454889-37-2	[2]

Pharmacological Properties

MRS2179 acts as a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP but does not activate the receptor, thereby blocking ADP-mediated signaling.[2][3]

Binding Affinity and Potency

The affinity and potency of MRS2179 for the P2Y1 receptor have been determined through various in vitro assays.

Parameter	Species	Receptor	Value	Reference(s)
Kb	Turkey	P2Y1	102 nM	[4][5]
KB	Human	P2Y1	100 nM	[2]
pA ₂	Turkey	P2Y1	6.99	[4][5]

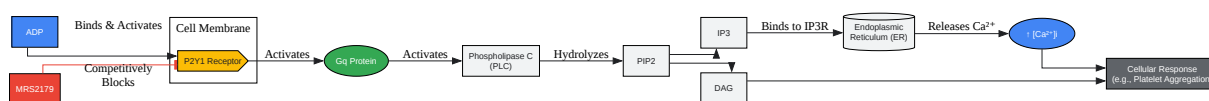
Receptor Selectivity

MRS2179 exhibits high selectivity for the P2Y1 receptor over other P2 receptor subtypes.

Receptor Subtype	IC ₅₀	Reference(s)
P2X ₁	1.15 μ M	[2][4][5]
P2X ₃	12.9 μ M	[2][4][5]
P2X ₂ , P2X ₄	> 10 μ M	[2][4][5]
P2Y ₂ , P2Y ₄ , P2Y ₆	> 10 μ M	[2][4][5]

Signaling Pathways and Mechanism of Action

Activation of the Gq-coupled P2Y1 receptor by ADP initiates a signaling cascade that leads to an increase in intracellular calcium. MRS2179 competitively antagonizes this pathway.



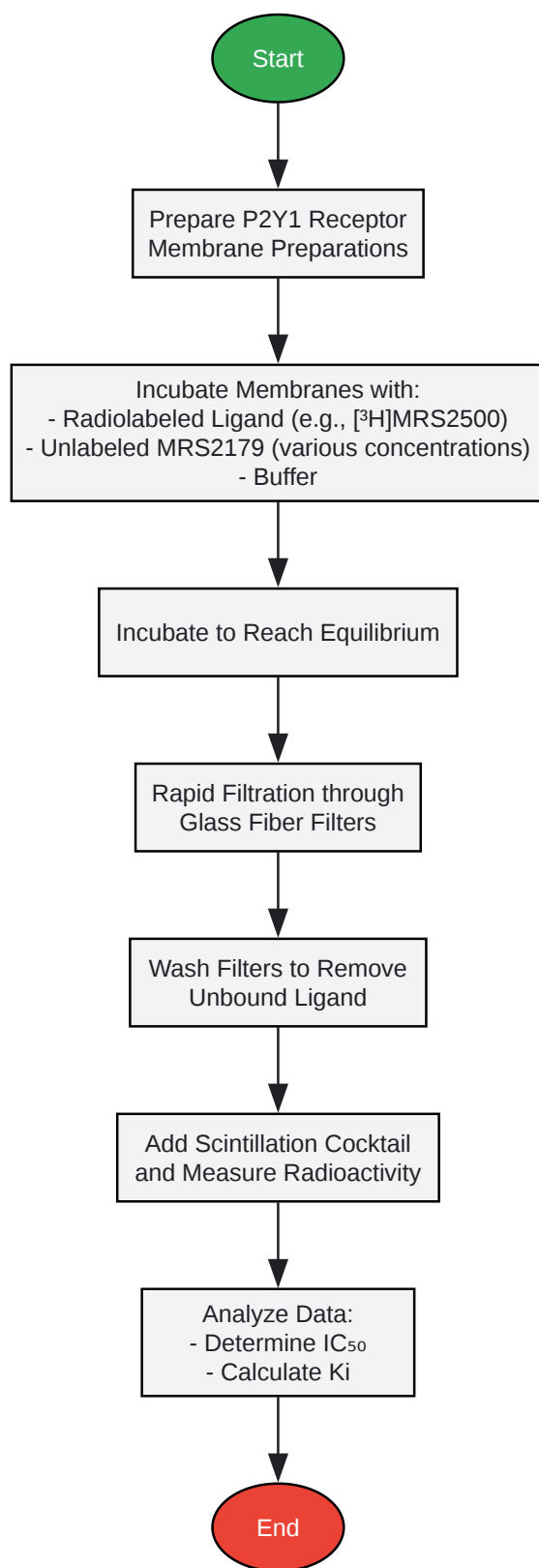
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Caption: P2Y1 Receptor Signaling Pathway and Antagonism by MRS2179.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of MRS2179 for the P2Y1 receptor.



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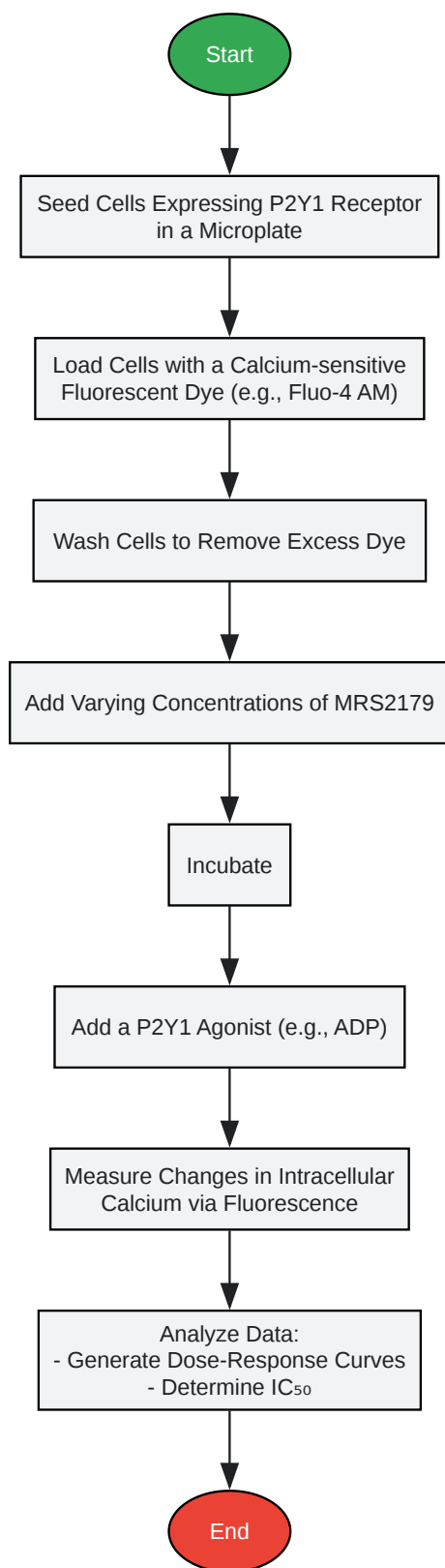
Caption: Experimental Workflow for a Radioligand Binding Assay.

Detailed Methodology:

- **Membrane Preparation:** Prepare membrane fractions from cells or tissues expressing the P2Y1 receptor.[\[6\]](#)
- **Assay Setup:** In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MRS2500), and varying concentrations of unlabeled MRS2179 in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[\[1\]](#)[\[6\]](#)
- **Incubation:** Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[\[1\]](#)
- **Filtration:** Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from unbound radioligand.[\[1\]](#)
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[\[1\]](#)
- **Quantification:** Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the concentration of MRS2179 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of MRS2179 to inhibit agonist-induced increases in intracellular calcium.



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Caption: Experimental Workflow for a Calcium Mobilization Assay.

Detailed Methodology:

- **Cell Culture:** Culture cells endogenously or recombinantly expressing the P2Y1 receptor in a multi-well plate.^[7]
- **Dye Loading:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.^{[1][7]}
- **Wash:** Gently wash the cells with an appropriate assay buffer to remove any extracellular dye.^[1]
- **Antagonist Addition:** Add varying concentrations of MRS2179 to the wells and incubate for a predetermined time to allow for receptor binding.
- **Agonist Stimulation:** Add a fixed concentration of a P2Y1 agonist (e.g., ADP or 2-MeSADP) to all wells to stimulate an increase in intracellular calcium.
- **Fluorescence Measurement:** Immediately measure the change in fluorescence over time using a fluorescence plate reader.^[7]
- **Data Analysis:** Plot the agonist-induced calcium response as a function of the MRS2179 concentration to generate a dose-response curve and determine the IC₅₀ value.

Adenylyl Cyclase Activity Assay

The P2Y1 receptor is coupled to Gq and not Gi, and therefore its activation does not lead to the inhibition of adenylyl cyclase.^[8] Consequently, MRS2179 is not expected to have an effect on adenylyl cyclase activity. An assay can be performed to confirm this.

Principle: This assay measures the production of cyclic AMP (cAMP) from ATP by the enzyme adenylyl cyclase.

Generalized Protocol:

- **Membrane Preparation:** Prepare membranes from cells expressing the P2Y1 receptor.

- Assay Reaction: Incubate the membranes with ATP (including a radiolabeled tracer like [α - ^{32}P]ATP), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compounds (vehicle, ADP, and ADP + MRS2179).[9]
- Reaction Termination: Stop the reaction after a defined incubation period.
- cAMP Separation: Separate the produced [^{32}P]cAMP from the unreacted [α - ^{32}P]ATP, typically using column chromatography.[9]
- Quantification: Measure the radioactivity of the eluted cAMP fraction.
- Data Analysis: Compare the amount of cAMP produced in the presence of ADP and ADP + MRS2179 to the basal level. No significant change is expected with either treatment in a P2Y1-expressing system.

Conclusion

MRS2179 tetrasodium is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its defined chemical and pharmacological properties, coupled with established experimental protocols for its characterization, make it an indispensable tool for research into purinergic signaling and a valuable starting point for the development of novel therapeutics targeting platelet aggregation and other P2Y1-mediated processes.

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